3-Iodo-4-nitrophenol

Description

BenchChem offers high-quality 3-Iodo-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

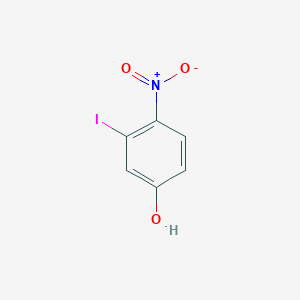

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWCMSJAIDKMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Iodo-4-nitrophenol physical and chemical properties

Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

3-Iodo-4-nitrophenol (CAS: 50590-07-3) is a highly functionalized aromatic intermediate characterized by three distinct reactive handles: a phenolic hydroxyl group, a nitro group, and an iodine atom.[1][2] This tris-substituted scaffold serves as a critical building block in the synthesis of antiviral agents (e.g., Arbidol derivatives) and Sirtuin-2 (Sirt2) inhibitors. Its unique substitution pattern—where the iodine is positioned meta to the hydroxyl and ortho to the nitro group—imparts specific electronic and steric properties that are exploited in high-precision cross-coupling and nucleophilic substitution reactions.

Part 1: Molecular Identity & Physicochemical Profile

The physicochemical behavior of 3-iodo-4-nitrophenol is dominated by the electron-withdrawing nature of the para-nitro group, which significantly enhances the acidity of the phenolic proton compared to unsubstituted phenol. The meta-iodine atom adds lipophilicity and serves as a heavy-atom handle for crystallographic phasing and organometallic functionalization.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 3-Iodo-4-nitrophenol | |

| CAS Registry | 50590-07-3 | Distinct from 2-iodo-4-nitrophenol (CAS 89487-91-2) |

| Molecular Formula | C₆H₄INO₃ | |

| Molecular Weight | 265.01 g/mol | |

| Appearance | Yellow crystalline powder | Nitro group chromophore induces color |

| Melting Point | 121–123 °C | Confirmed experimental range [1] |

| Acidity (pKa) | ~6.4 (Predicted) | More acidic than 4-nitrophenol (7.[1][3][4][5]15) due to inductive effect of Iodine |

| Solubility | Soluble in DMSO, MeOH, Acetone, EtOAc | Poorly soluble in water; soluble in alkaline aq. solutions |

| LogP | 2.8 (Predicted) | Moderate lipophilicity suitable for drug intermediates |

Part 2: Synthesis & Production Mechanisms[2][6]

The synthesis of 3-iodo-4-nitrophenol presents a regiochemical challenge. Direct iodination of 4-nitrophenol typically yields the 2-iodo isomer due to the ortho-directing power of the hydroxyl group. Therefore, the established industrial route utilizes 3-iodophenol as the starting material, leveraging the directing effects of the hydroxyl group to install the nitro group at the para position.

Core Synthesis Route: Nitration of 3-Iodophenol

In this pathway, the hydroxyl group (activator, ortho/para director) dominates the directing effect over the iodine (deactivator, ortho/para director). Nitration occurs preferentially para to the hydroxyl group to minimize steric hindrance with the bulky iodine atom at the ortho position.

Reaction Scheme:

-

Substrate: 3-Iodophenol

-

Reagent: Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) or dilute HNO₃

-

Conditions: 0–25 °C (Temperature control is critical to prevent polynitration)

-

Yield: Moderate to High (Regioisomers may require separation)

Visualization: Synthetic Pathway

Figure 1: Regioselective nitration of 3-iodophenol. The hydroxyl group directs the incoming nitro group to the para-position, yielding 3-iodo-4-nitrophenol.

Part 3: Chemical Reactivity & Functionalization

3-Iodo-4-nitrophenol is a "privileged scaffold" in medicinal chemistry because its three functional groups can be modified orthogonally. This allows researchers to grow the molecule in three different vectors, a technique essential for Structure-Activity Relationship (SAR) studies.

Phenolic Oxygen (Nucleophilic Substitution)

The phenol can be deprotonated (using NaOMe or K₂CO₃) to form a phenolate, which is an excellent nucleophile for Williamson ether synthesis. This is the primary method for attaching the scaffold to larger drug pharmacophores.

-

Application: Synthesis of Sirt2 inhibitors via reaction with chloromethylthiazoles [2].

Nitro Group (Reduction to Aniline)

The nitro group can be selectively reduced to an amine (aniline) without affecting the iodine atom. This is crucial because catalytic hydrogenation (H₂/Pd-C) often causes hydrodeiodination (loss of iodine).

-

Preferred Protocol: Iron (Fe) powder with Ammonium Chloride (NH₄Cl) in Ethanol/Water.[5][6] This chemoselective method preserves the Aryl-Iodine bond [2].

Iodine Atom (Cross-Coupling)

The iodine atom serves as a pre-installed handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). It allows for the late-stage introduction of biaryl systems or alkynes.

Visualization: Reactivity Map

Figure 2: Orthogonal reactivity landscape. The compound allows independent modification of the phenol, nitro, and iodine sites.

Part 4: Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Context: Converting 3-iodo-4-nitrophenol to 3-iodo-4-aminophenol while preserving the C-I bond.

-

Preparation: Dissolve 3-iodo-4-nitrophenol (1.0 equiv) in a mixture of Ethanol and Water (8:1 v/v).

-

Activation: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron powder (Fe, 5.0 equiv).

-

Reaction: Heat the mixture to reflux (90 °C) with vigorous stirring for 2 hours.

-

Note: Monitor by TLC. The yellow color of the nitrophenol should fade.

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate in vacuo. The residue is typically used directly in subsequent amide coupling steps due to the instability of electron-rich anilines [2].

Protocol B: Williamson Ether Synthesis

Context: Attaching the phenol to an alkyl halide scaffold.

-

Deprotonation: To a solution of 3-iodo-4-nitrophenol (1.0 equiv) in dry Methanol or DMF, add Sodium Methoxide (NaOMe, 1.0 equiv) or Potassium Carbonate (K₂CO₃, 3.0 equiv). Stir at Room Temperature (RT) for 15 minutes.

-

Observation: Solution typically turns deep orange/red due to phenolate formation.

-

-

Alkylation: Add the Alkyl Halide (e.g., chloromethyl derivative, 1.2 equiv).

-

Reaction: Stir at RT for 3–16 hours.

-

Workup: Dilute with Ethyl Acetate, wash with brine (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 5: Analytical Characterization

When characterizing 3-iodo-4-nitrophenol, specific spectral features confirm the regiochemistry (Iodine at position 3, Nitro at position 4).

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~11.5 ppm (s, 1H): Phenolic OH (broad, exchangeable).

-

δ ~8.0 ppm (d, J=9.0 Hz, 1H): H5 proton (Ortho to Nitro). The nitro group strongly deshields this proton.

-

δ ~7.4 ppm (d, J=2.5 Hz, 1H): H2 proton (Ortho to OH, Meta to I). Appears as a doublet with small meta-coupling.

-

δ ~6.9 ppm (dd, J=9.0, 2.5 Hz, 1H): H6 proton. Shows coupling to both H5 (ortho) and H2 (meta).

-

-

IR Spectroscopy:

-

3200–3400 cm⁻¹: Broad O-H stretch.

-

1510 & 1340 cm⁻¹: Strong N-O stretches (asymmetric and symmetric) characteristic of the nitro group.

-

-

Mass Spectrometry:

-

m/z 264.9 (M-H)⁻: Negative ion mode is preferred for phenols.

-

Part 6: Safety & Stability

-

Hazards: Like most nitrophenols, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It causes skin and eye irritation.[7]

-

Storage: Store at 2–8 °C. Protect from light. The compound is light-sensitive due to the C-I bond, which can undergo homolytic cleavage upon prolonged UV exposure, leading to iodine liberation (darkening of the solid).

-

Incompatibility: Strong oxidizing agents, strong bases (forms explosive salts if dried).

References

-

Chem-Impex International. "3-Iodo-4-nitrophenol Product Data." Chem-Impex Catalog. Accessed Jan 2026. Link

-

Rumpf, T., et al. "Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors." MDPI Pharmaceuticals, vol. 16, no. 2, 2023.[7] Link

-

Thieme Chemistry. "Science of Synthesis: Nitroarenes." Thieme Connect. Accessed Jan 2026. Link

-

Royal Society of Chemistry. "Tailored SirReal-type inhibitors enhance SIRT2 inhibition." RSC Medicinal Chemistry, 2025.[3] Link

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. CN102351778A - Preparation method of arbidol hydrochloride - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to 3-Iodo-4-nitrophenol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of 3-iodo-4-nitrophenol, a key chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a versatile building block in the creation of complex bioactive molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek a thorough understanding of this compound's utility and handling.

Introduction: The Strategic Importance of Halogenated Nitrophenols in Medicinal Chemistry

Halogenated nitrophenols, such as 3-iodo-4-nitrophenol, represent a class of organic compounds with considerable value in the synthesis of pharmaceuticals. The presence of both a nitro group and a halogen atom on the phenolic ring imparts unique reactivity and functionality. The nitro group, a strong electron-withdrawing group, can modulate the acidity of the phenolic hydroxyl group and serve as a precursor to an amino group, which is a common feature in many drug molecules. The iodine atom, a versatile halogen, can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

This guide will focus specifically on 3-iodo-4-nitrophenol, providing a detailed overview of its chemical and physical properties, synthesis, and applications, with a particular emphasis on its relevance to drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the purity and quality of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of 3-Iodo-4-nitrophenol

| Property | Value | Source |

| IUPAC Name | 3-Iodo-4-nitrophenol | [1] |

| CAS Number | 50590-07-3 | [2] |

| Molecular Formula | C₆H₄INO₃ | [2] |

| Molecular Weight | 265.01 g/mol | [3] |

| Appearance | Yellow powder | [2] |

| Melting Point | 121-123 °C | [2] |

| pKa | Data not available | |

| Solubility | Soluble in organic solvents | [2] |

Spectroscopic Characterization

Definitive structural confirmation of 3-iodo-4-nitrophenol relies on a combination of spectroscopic techniques. While a specific, citable, and complete set of spectra for 3-iodo-4-nitrophenol is not available in the public domain based on an extensive search, the expected spectral characteristics can be inferred from the analysis of related compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the iodo, nitro, and hydroxyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-H and C-C vibrations of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Synthesis of 3-Iodo-4-nitrophenol

The synthesis of 3-iodo-4-nitrophenol can be approached through two primary retrosynthetic pathways: the nitration of 3-iodophenol or the iodination of 4-nitrophenol. The choice of route depends on the availability of starting materials and the desired regioselectivity.

Conceptual Synthesis Workflow: Nitration of 3-Iodophenol

A plausible and commonly employed strategy for the synthesis of 3-iodo-4-nitrophenol is the electrophilic nitration of 3-iodophenol. The hydroxyl group is an activating ortho-, para-director, while the iodine is a deactivating ortho-, para-director. This combination of directing effects will influence the position of the incoming nitro group.

Caption: Conceptual workflow for the synthesis of 3-Iodo-4-nitrophenol via nitration.

Experimental Protocol: A General Approach to Nitration of Phenols

-

Dissolution: Dissolve the starting material, 3-iodophenol, in a suitable solvent and cool the mixture in an ice bath.

-

Preparation of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution of 3-iodophenol, ensuring the temperature is maintained below a critical threshold.

-

Reaction: Allow the reaction to proceed at a controlled temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the crude product.

-

Isolation: The solid product is collected by vacuum filtration and washed with cold water to remove residual acids.

Purification

The crude 3-iodo-4-nitrophenol is typically purified by recrystallization from a suitable solvent or solvent mixture.[7] The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are often good starting points for the recrystallization of nitrophenols.[8]

Applications in Drug Development

3-Iodo-4-nitrophenol serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs.[2][9] The functional groups of 3-iodo-4-nitrophenol provide multiple handles for synthetic transformations.

Caption: Synthetic utility of 3-Iodo-4-nitrophenol in generating diverse intermediates.

The reduction of the nitro group to an amine is a common transformation, yielding 3-iodo-4-aminophenol. This aminophenol derivative can then be further functionalized. The iodine atom can be replaced through various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The phenolic hydroxyl group can be alkylated or acylated to generate ethers or esters. This multi-faceted reactivity makes 3-iodo-4-nitrophenol a powerful tool for building molecular complexity in the pursuit of new therapeutic agents.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-iodo-4-nitrophenol. Although specific toxicity data for this compound is limited, the safety profile of related nitrophenols and iodinated compounds should be considered.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Iodo-4-nitrophenol is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its unique combination of a reactive iodine atom, a modifiable nitro group, and a phenolic hydroxyl group provides chemists with a powerful platform for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in the development of novel therapeutics. While a detailed, publicly available experimental dataset for this specific compound is limited, the principles outlined in this guide provide a solid foundation for its use in research and development.

References

-

ResearchGate. Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. [Link]

- Google Patents. Process for producing 3-methyl-4-nitroenenol.

-

PrepChem.com. Preparation of 4-nitrophenol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. [Link]

-

Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

-

MDPI. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]

-

PubChem. 3-Iodo-4-nitrophenol. [Link]

- Google Patents.

-

PubChem. 3-Iodo-4-nitrophenol. [Link]

-

ACS ES&T Water. Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Organisk kemi I. Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of. [Link]

-

University of California, Los Angeles. Recrystallization. [Link]

-

ResearchGate. Is p-nitrophenol soluble in organic solvents?. [Link]

- Google Patents. Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.

-

NIH. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

YouTube. Organic Chemistry Lab: Recrystallization. [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

Lab Experiment 2: Determining the pKa of o-nitrophenol. [Link]

-

University of Rochester. Tips & Tricks: Recrystallization. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Solubility of Things. 4-Nitrophenol. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Iodo-4-nitrophenol | C6H4INO3 | CID 56924453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. borbasgroup.com [borbasgroup.com]

- 5. prepchem.com [prepchem.com]

- 6. paspk.org [paspk.org]

- 7. Recrystallization [sites.pitt.edu]

- 8. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]

- 9. id.cic.edu.my [id.cic.edu.my]

Introduction: The Strategic Importance of 3-Iodo-4-nitrophenol

An In-Depth Technical Guide to the Structure and Synthesis of 3-Iodo-4-nitrophenol

3-Iodo-4-nitrophenol is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its unique arrangement of a hydroxyl group, a nitro group, and an iodine atom on a benzene ring imparts a distinct reactivity profile, making it a valuable and versatile building block. This compound serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialized materials.[1] For researchers and drug development professionals, a thorough understanding of its structure and the nuances of its synthesis is paramount for leveraging its synthetic potential effectively.

This guide provides a detailed exploration of the molecular architecture of 3-iodo-4-nitrophenol and presents a critical analysis of its primary synthetic routes. The discussion emphasizes the chemical principles behind the methodologies, the rationale for experimental choices, and detailed protocols to ensure reproducibility and success in a laboratory setting.

Molecular Structure and Physicochemical Properties

The structure of 3-iodo-4-nitrophenol is defined by a phenol core with substituents at positions 3 and 4. The hydroxyl (-OH) group at position 1, the iodine (-I) atom at position 3, and the nitro (-NO₂) group at position 4 create a specific electronic and steric environment that dictates the molecule's reactivity. The potent electron-withdrawing nature of the nitro group significantly influences the acidity of the phenolic proton and the electrophilicity of the aromatic ring.

Caption: 2D Chemical Structure of 3-Iodo-4-nitrophenol.

The key physicochemical properties of 3-iodo-4-nitrophenol are summarized in the table below, providing essential data for handling, characterization, and experimental design.

| Property | Value | Source |

| CAS Number | 50590-07-3 | [1][2] |

| Molecular Formula | C₆H₄INO₃ | [1][2] |

| Molecular Weight | 265.01 g/mol | [1][2] |

| Appearance | Yellow powder | [1] |

| Melting Point | 121-123 °C | [1] |

| Purity | ≥ 97% (Assay) | [1] |

| Storage | Store at 0-8 °C | [1] |

Strategic Synthesis of 3-Iodo-4-nitrophenol

The synthesis of 3-iodo-4-nitrophenol can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The two most prominent and scientifically sound methods are detailed below: direct electrophilic iodination of 4-nitrophenol and a Sandmeyer-type reaction starting from an appropriate amino precursor.

Method 1: Direct Electrophilic Iodination of 4-Nitrophenol

This method represents the most direct approach, involving the introduction of an iodine atom onto the 4-nitrophenol backbone via an electrophilic aromatic substitution reaction.

Expertise & Causality: The directing effects of the substituents on the 4-nitrophenol ring are critical to the success of this reaction. The hydroxyl group is a powerful activating, ortho-, para- directing group, while the nitro group is a deactivating, meta- directing group. The position ortho to the hydroxyl group (C3) is strongly activated and is the primary site for electrophilic attack. The iodinating agent, typically molecular iodine (I₂), is a relatively weak electrophile. Therefore, the reaction often requires conditions that either increase the nucleophilicity of the substrate (by forming the more reactive phenoxide ion under basic conditions) or enhance the electrophilicity of the iodine. A study on the kinetics of this reaction supports a mechanism where molecular iodine attacks the 4-nitrophenoxide ion in a reversible step to form an intermediate, which then loses a proton to yield the final product, 2-iodo-4-nitrophenol.[3] To achieve the desired 3-iodo isomer, careful control of reagents and conditions is essential.

Caption: Workflow for Direct Iodination of 4-Nitrophenol.

Field-Proven Protocol: Iodination of 4-Nitrophenol This protocol is a representative procedure based on established principles of electrophilic iodination.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or an alcohol.

-

Reagent Addition: Add the iodinating agent, such as N-Iodosuccinimide (NIS) (1.1 equivalents), to the solution portion-wise at room temperature. The use of NIS is often preferred over I₂ as it provides a more controlled release of the electrophilic iodine species.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid and succinimide.

-

Purification: The crude 3-iodo-4-nitrophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Method 2: Synthesis via Diazotization-Iodination (Sandmeyer Reaction)

The Sandmeyer reaction is a robust and widely employed method for introducing halides onto an aromatic ring.[4][5] This multi-step process begins with the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with iodide. The logical precursor for this synthesis is 3-amino-4-nitrophenol.

Expertise & Causality: This pathway is powerful because it allows for regiochemically precise installation of the iodine atom, dictated by the position of the amino group on the precursor.

-

Diazotization: The primary amine (3-amino-4-nitrophenol) is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] Low temperature is critical because the resulting aryl diazonium salt is unstable and can decompose at higher temperatures, leading to side products and reduced yield.

-

Iodide Displacement: The diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an exceptional leaving group (as stable N₂ gas), and the iodide ion (I⁻) acts as a nucleophile, attacking the aromatic ring and displacing the nitrogen.[5] Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination step typically proceeds without one due to the high nucleophilicity of the iodide ion.[5]

Caption: Workflow for Sandmeyer Synthesis of 3-Iodo-4-nitrophenol.

Field-Proven Protocol: Diazotization-Iodination This protocol is adapted from standard Sandmeyer reaction procedures.

-

Acidic Solution Preparation: In a beaker, suspend 3-amino-4-nitrophenol (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

-

Iodination: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture. If a precipitate has formed, collect it by vacuum filtration. If the product is oily, it may be extracted with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product should be washed with a sodium thiosulfate solution to remove any excess iodine, followed by water. Further purification can be achieved by recrystallization or column chromatography to yield pure 3-iodo-4-nitrophenol.

Safety, Handling, and Storage

As a nitrophenol derivative, 3-iodo-4-nitrophenol and its precursors should be handled with appropriate care. Nitrophenols are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.[8]

-

Storage: Store 3-iodo-4-nitrophenol in a tightly closed container in a cool, dry place, as recommended at 0-8 °C.[1]

-

Reagents: The reagents used in the synthesis, particularly strong acids and sodium nitrite, are corrosive and toxic. Handle them with extreme caution according to their specific Safety Data Sheet (SDS) guidelines.

Conclusion

3-Iodo-4-nitrophenol is a strategically important chemical intermediate whose value is derived from its unique trifunctional structure. Its synthesis is reliably achieved through well-established organic transformations, primarily direct electrophilic iodination and the Sandmeyer reaction. The choice of synthetic route requires a careful assessment of starting material availability, regiochemical control, and scalability. By understanding the fundamental principles behind these synthetic methods and adhering to rigorous experimental protocols, researchers can effectively produce and utilize this versatile building block for applications ranging from pharmaceutical discovery to materials science.

References

-

PubChem. (n.d.). 3-Iodo-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Groggins, P. H. (Ed.). (1958). Unit Processes in Organic Synthesis (5th ed.). McGraw-Hill.

- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.

- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.

-

U.S. Environmental Protection Agency (EPA). (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Berliner, E. (1966). Aromatic Halogenation. II. The Kinetics and Mechanism of Iodination of 4-Nitrophenol and 4-Nitrophenol-2,6-d2. Journal of the American Chemical Society, 88(19), 4470-4474. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Iodo-4-nitrophenol | C6H4INO3 | CID 56924453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. epa.gov [epa.gov]

- 8. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile & Purification of 3-Iodo-4-nitrophenol

Executive Summary

This guide provides a technical analysis of the solubility thermodynamics of 3-Iodo-4-nitrophenol (CAS 50590-07-3). Unlike generic nitrophenols, the presence of the iodine atom at the meta position (relative to the hydroxyl) significantly alters the lipophilicity (LogP) and acidity (

Key Physicochemical Parameters:

| Parameter | Value | Technical Implication |

|---|---|---|

| Molecular Weight | 265.01 g/mol | Moderate molecular size. |

| Melting Point | 153–159 °C | High thermal stability; ideal for hot recrystallization. |

|

Physicochemical Architecture & Solubility Mechanism

To master the solubility of this compound, one must understand the competing electronic and steric forces within the molecule.

The "Push-Pull" Electronic System

The solubility behavior is governed by three functional groups acting in tension:

-

Phenolic Hydroxyl (-OH): Acts as a Hydrogen Bond Donor (HBD). This provides solubility in protic solvents (Alcohols).

-

Nitro Group (-NO

): A strong electron-withdrawing group (EWG) that polarizes the molecule, creating a high dipole moment. This ensures high solubility in polar aprotic solvents (DMSO, DMF). -

Iodine Atom (-I): A large, soft, lipophilic halogen. It increases the London Dispersion Forces (

), making the molecule significantly less water-soluble than its non-halogenated parent.

The Acidity Factor ( Shift)

The iodine atom exerts an inductive electron-withdrawing effect (-I effect), stabilizing the phenoxide anion.

-

Result: The

drops to ~6.4. -

Solubility Consequence: In buffered aqueous solutions above pH 7.5, the compound exists primarily as the anion , which is highly water-soluble. Below pH 5.0, it is the neutral protonated form , which is water-insoluble but soluble in organics.

Solubility Landscape: Solvent Selection Data

The following data categorizes solvents based on their interaction capability with 3-Iodo-4-nitrophenol.

Table 1: Solubility Performance by Solvent Class

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Strong dipole-dipole interactions match the nitro group's polarity. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (20–50 mg/mL) | H-bonding matches the phenolic -OH. Solubility increases drastically with temperature. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solvation of the iodine/aromatic core, but lacks H-bonding capability. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate to Good | H-bond acceptors interact with the phenolic proton. |

| Non-Polar | Hexane, Heptane, Toluene | Poor/Anti-Solvent | Dominant polar forces of the solute prevent solvation by dispersion-only solvents. |

| Aqueous (Neutral) | Water (pH 7) | Very Poor (<1 mg/mL) | Hydrophobic iodine + aromatic ring dominate. |

| Aqueous (Basic) | 0.1M NaOH or Na | High (as salt) | Deprotonation forms the water-soluble sodium phenolate salt. |

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

For formulation and solvent blending, we utilize Hansen Solubility Parameters.[1][2] The solute sphere for 3-Iodo-4-nitrophenol is defined by:

-

(Dispersion): ~21.0 MPa

-

(Polarity): ~13.5 MPa

-

(H-Bonding): ~14.0 MPa

Visualization: Interaction Mechanism

The diagram below illustrates the molecular interactions driving solubility.

Caption: Solubility interaction map showing solvent compatibility and the pH-dependent switch to the water-soluble anionic form.

Validated Purification Protocols

Protocol A: Thermal Recrystallization (Purity < 98%)

This method exploits the steep solubility curve in alcohols. The high melting point (153°C) allows for safe heating without melting the solid into an "oil," which is a common failure mode in lower-melting nitrophenols.

Solvent System: Ethanol/Water (90:10 v/v).

-

Why: Water acts as an anti-solvent to lower the solubility floor at 4°C, maximizing yield.

-

Preparation: Place crude solid in a round-bottom flask with a stir bar and reflux condenser.

-

Dissolution: Add Ethanol (90%) slowly while heating to 75°C . Add just enough solvent to dissolve the solid completely.

-

Anti-Solvent Tuning: Add warm water dropwise until a faint turbidity persists, then add 1-2 mL of Ethanol to clear it.

-

Cooling: Remove heat. Allow to cool to room temperature (25°C) over 2 hours. Do not crash cool, or impurities will become trapped.

-

Crystallization: Move to a 4°C fridge for 4 hours. Yellow needles should form.

-

Collection: Filter via vacuum. Wash with cold (0°C) 50:50 Ethanol/Water. Dry under vacuum at 45°C.

Protocol B: pH-Swing Extraction (Removal of Non-Acidic Impurities)

This method utilizes the

Workflow Visualization:

Caption: pH-Swing extraction workflow isolating 3-Iodo-4-nitrophenol based on its acidity (

Analytical Implications (HPLC)

When developing assays for this compound, solubility affects the mobile phase choice.

-

Column: C18 (Reverse Phase).

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

-

Note: Acid modifier is critical . Without acid, the phenol will partially ionize (dissociate) on the column, leading to peak tailing and split peaks. Keeping pH < 4 ensures it remains in the neutral form for sharp peak shape.

-

-

Detection: UV at 254 nm (aromatic) or 350 nm (nitro-conjugation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56924453, 3-Iodo-4-nitrophenol. Retrieved from [Link][3]

-

ChemSrc (2025). 4-Iodo-3-nitrophenol CAS 50590-07-3 Physicochemical Properties.[4][5] Retrieved from [Link][6]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press. (Standard reference for HSP methodology).

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Iodo-4-nitrophenol | C6H4INO3 | CID 56924453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-Iodo-3-nitrophenol | CAS#:50590-07-3 | Chemsrc [chemsrc.com]

- 6. prepchem.com [prepchem.com]

Advanced Handling & Risk Strategy: 3-Iodo-4-nitrophenol

Technical Guide for Research & Development

Executive Summary & Chemical Profile

3-Iodo-4-nitrophenol (INP) is a specialized halogenated nitroaromatic intermediate used primarily in pharmaceutical cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for bioactive scaffolds.[1][2][3] Its dual-functional nature—possessing both a labile carbon-iodine bond and an electron-withdrawing nitro group—creates a unique risk profile that exceeds standard phenolic handling requirements.[3]

This guide moves beyond the static data of a standard Safety Data Sheet (SDS), providing a dynamic risk management framework for researchers handling INP in synthesis and drug discovery.[3]

Physicochemical Characterization

Note: Data reflects high-purity research grade material.

| Property | Specification | Contextual Significance |

| CAS Number | 50590-07-3 | Critical: Verify structure by NMR; isomer confusion with 4-iodo-3-nitrophenol is common in databases.[3] |

| Formula | MW: 265.01 g/mol | |

| Appearance | Yellow crystalline powder | Darkening indicates iodine liberation (decomposition).[3] |

| Melting Point | 153–159 °C | Significantly higher than p-nitrophenol (~114°C), aiding in purity verification.[3] |

| Acidity ( | ~6.4 (Predicted) | More acidic than phenol ( |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited water solubility unless ionized (pH > 7). |

Hazard Mechanism & Toxicology

To safely handle INP, one must understand the causality of its toxicity.[3] It is not merely a skin irritant; it is a metabolic disruptor.[3]

The Uncoupling Mechanism

Like its parent compound 4-nitrophenol, INP acts as a protonophore.[3] The lipophilic iodine atom enhances membrane permeability, while the acidic hydroxyl group allows it to shuttle protons across the inner mitochondrial membrane.[3]

-

Result: Uncoupling of oxidative phosphorylation.[3]

-

Physiological Impact: ATP depletion and hyperthermia.[3]

Halogen-Specific Reactivity

The C-I bond is the weakest carbon-halogen bond (

-

Photolytic Instability: Exposure to UV/visible light cleaves the C-I bond, generating aryl radicals and free iodine (

).[3] -

Sensitization: Free iodine is a potent sensitizer and corrosive agent, amplifying the skin risks of the parent phenol.[3]

GHS Hazard Classification (Consolidated)[3]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332)[3][4]

-

Skin/Eye Irritation: Category 2/2A (H315/H319)[3]

-

STOT-RE: Category 2 (H373) - Potential damage to liver/kidneys upon repeated exposure.[3]

Strategic Safety Protocol: The "Self-Validating" Workflow

This section outlines a logic-driven workflow for handling INP, ensuring that safety is intrinsic to the experimental design rather than an afterthought.

Visualizing the Hazard Logic

The following diagram illustrates the decision matrix for handling INP based on its chemical state (Solid vs. Solution).

Figure 1: Operational safety logic flow. Note the differentiation in glove type for solutions due to the permeation enhancement of the iodine substituent.[3]

Protocol 1: Safe Weighing & Transfer (Solid State)

Rationale: Nitrophenols can be electrostatically charged.[3] The iodine atom adds mass, but the fine powder nature creates inhalation risks.[3]

-

Preparation: Use an analytical balance inside a fume hood or a powder containment enclosure.[3]

-

Static Control: Use an anti-static gun or ionizer bar if the ambient humidity is <30%.[3]

-

Transfer: Do not use metal spatulas (potential for metal-catalyzed decomposition or spark).[3] Use PTFE or porcelain spatulas.[3]

-

Dissolution: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of toxic dust.[3]

Protocol 2: Storage & Stability Maintenance

Rationale: Preventing the homolytic cleavage of the C-I bond.[3]

-

Container: Amber glass vial with a PTFE-lined cap (phenols degrade rubber).[3]

-

Atmosphere: Argon backfill is recommended for long-term storage to prevent oxidation of the phenol to quinones.[3]

-

Temperature: 2–8°C. Cold storage slows the kinetics of deiodination.[3]

Emergency Response & Degradation Logic

Standard "absorb with paper" methods are dangerous for nitrophenols, as drying can increase flammability/explosivity risks (though INP is less explosive than picric acid).[3]

Chemical Neutralization Strategy

Do not simply dilute.[3] Chemically convert the hazard.[3]

-

The Agent: Prepare a 5% Sodium Carbonate (

) solution.[3] -

The Absorbent: Use Vermiculite or Sand .[3]

Step-by-Step Spill Cleanup[3]

-

Isolate: Evacuate the immediate area (3-meter radius).[3]

-

PPE Up: Don double nitrile gloves, lab coat, and goggles.[3] If powder is airborne, use a respirator.[3][5]

-

Wet: Gently mist the spill with the 5%

solution to prevent dust generation.[3] -

Absorb: Cover with vermiculite.[3]

-

Collect: Scoop into a hazardous waste container labeled "Halogenated Organic Solids."

-

Decontaminate: Wipe the surface with 70% Ethanol followed by soap and water to remove iodine stains and phenolic residues.[3]

Synthesis Context: Suzuki-Miyaura Coupling

INP is frequently used to synthesize biaryls.[3] The iodine at the C3 position is highly reactive toward oxidative addition with Palladium (Pd) catalysts.[3]

Reaction Workflow Visualization

The following diagram details the synthesis pathway and critical safety checkpoints during a typical cross-coupling setup.

Figure 2: Synthesis workflow.[3] Note the "Acidic Workup" risk: acidifying the reaction mixture can regenerate the neutral phenol and potentially liberate

Critical Experimental Note

When performing the workup:

-

Avoid strong oxidizers during the quench.[3]

-

If the aqueous layer turns purple/brown (indicating

), wash with Sodium Thiosulfate (

References

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 56924453, 3-Iodo-4-nitrophenol. Retrieved from [Link][3]

-

ECHA (European Chemicals Agency). C&L Inventory: Nitrophenol Derivatives Classification. Retrieved from [Link][3]

Sources

The Ortho-Nitro Iodide: A Divergent Reactivity Guide to 3-Iodo-4-nitrophenol

[1]

Executive Technical Summary

3-Iodo-4-nitrophenol (CAS: 50590-07-3) is a bifunctional aromatic scaffold defined by a "push-pull" electronic landscape.[1] It features a phenol core (electron donor) perturbed by a para-nitro group (strong acceptor) and a meta-iodine atom.[1]

For the synthetic chemist, this molecule is not merely a substrate but a linchpin intermediate . Its value lies in the ortho-nitro effect , where the nitro group electronically activates the adjacent iodine toward nucleophilic displacement (

Physiochemical Profile

| Property | Value / Characteristic | Implication for Protocol |

| Molecular Weight | 265.01 g/mol | Standard stoichiometry calculations.[1] |

| Acidity (pKa) | ~6.5 - 6.8 (Estimated) | More acidic than 4-nitrophenol (7.15).[1] Weak bases ( |

| Appearance | Yellow crystalline solid | Visual indicator: Deepens to orange/red upon deprotonation (phenoxide formation). |

| Solubility | DMSO, DMF, MeOH, EtOAc | Poor water solubility requires polar aprotic solvents for homogenous reactions. |

The Acidic Interface: Phenolic Modulation

Before engaging the carbon skeleton, one must address the phenolic hydroxyl. Due to the electron-withdrawing nature of the para-nitro and meta-iodo groups, this phenol is significantly more acidic than unsubstituted phenol (

Strategic Implication

The generated phenoxide anion is a tight ion pair. In nucleophilic substitutions where the phenol acts as the nucleophile (e.g., ether synthesis), the choice of solvent and counter-cation dictates the rate.

-

Protocol A: O-Alkylation (Protection/Functionalization)

-

Reagents:

(1.5 equiv), Alkyl Halide (1.1 equiv), DMF or Acetone. -

Mechanism: Deprotonation forms the resonance-stabilized nitrophenoxide.[1]

-

Self-Validating Check: The reaction mixture will turn from yellow to a vibrant orange/red immediately upon addition of base (formation of the nitrophenoxide chromophore). As the O-alkylation proceeds, the color often shifts back to a paler yellow, indicating consumption of the phenoxide.

-

The Electrophilic Carbon (C3): The vs. Cross-Coupling Divergence

The C3-Iodine bond is the primary site of reactivity, but it is chemically "schizophrenic." It is susceptible to both Nucleophilic Aromatic Substitution (

Pathway A: Nucleophilic Aromatic Substitution ( )

The nitro group at C4 withdraws electron density from the ring, specifically activating the ortho position (C3). This makes the iodine a labile leaving group, displaceable by heteroatom nucleophiles (amines, thiols, alkoxides) without the need for transition metals.

-

Key Insight:

is favored by "hard" nucleophiles and high heat. -

Competitive Risk: The phenol (OH) is electron-donating and can deactivate the ring. However, if the phenol is deprotonated (

), it becomes a strong donor, potentially stalling

Pathway B: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

The C-I bond is weak and undergoes oxidative addition to Pd(0) faster than C-Br or C-Cl.[1] This allows for chemoselective carbon-carbon bond formation at C3.[1]

-

Key Insight: The oxidative addition of Pd into the C3-I bond is generally faster than

displacement under mild conditions (60-80°C).[1] -

Self-Validating Protocol (Suzuki-Miyaura):

-

System: 3-Iodo-4-nitrophenol (1.0 eq), Boronic Acid (1.2 eq),

(5 mol%), -

Solvent: Dioxane/Water (4:1). Degas thoroughly (sparge with Argon for 10 min).

-

Validation: Monitor by HPLC. The starting iodide (RT ~ 4.5 min) should disappear. A new peak (biaryl) will emerge.

-

Visual: The reaction mixture typically darkens from yellow to dark brown/black (active Pd species). Precipitation of Pd black indicates catalyst decomposition (reaction stalled).

-

The Nitro Group (C4): Chemoselective Reduction

Reducing the nitro group to an aniline (3-iodo-4-aminophenol) creates a highly functionalized "linker" scaffold.[1] The challenge is preventing hydrodehalogenation (loss of the iodine).

The Hazard: Catalytic Hydrogenation ( )

Standard hydrogenation will frequently cleave the C-I bond, yielding 4-aminophenol.[1] Avoid standard Pd/C.

The Solution: Dissolving Metal Reductions

Use Iron (Fe) or Tin(II) Chloride (

Protocol: Fe/NH4Cl Reduction

-

Setup: Suspend 3-Iodo-4-nitrophenol in EtOH/Water (3:1).

-

Additives: Add Iron powder (5 equiv) and

(5 equiv). -

Conditions: Heat to reflux (80°C) for 2 hours.

-

Causality: Iron acts as a single-electron transfer agent.[1] The mild acidic buffer (

) prevents side reactions. -

Validation:

-

TLC: Large polarity shift. The product (Amine) is much more polar and will streak on silica unless treated with

. -

Color Change: Reaction transitions from Yellow (Nitro) to Colorless/Brown (Amine). Note: Aminophenols oxidize in air; keep under inert atmosphere.

-

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from the 3-Iodo-4-nitrophenol scaffold.

Figure 1: Divergent synthetic pathways.[1] Green/Red arrows indicate competition at the C3-Iodine site.[1]

Experimental Case Study: Synthesis of a Benzoxazole Precursor

To illustrate the integration of these principles, we present a workflow for converting 3-Iodo-4-nitrophenol into a benzoxazole precursor, a common motif in kinase inhibitors.

Step 1: Protection[2]

-

Action: Methylation using MeI/K2CO3.

-

Why: Locks the phenol, prevents quinone methide formation, and increases solubility.

Step 2: Suzuki Coupling[1]

-

Action: Coupling with Phenylboronic acid using

. -

Why: Installs the C3 aryl group. The nitro group remains intact.

Step 3: Nitro Reduction & Cyclization

-

Action: Fe/AcOH reduction followed by condensation with an aldehyde.

-

Result: The resulting aminophenol reacts with aldehydes to close the oxazole ring.

Figure 2: Sequential functionalization workflow avoiding chemoselectivity conflicts.

References

-

PubChem. "3-Iodo-4-nitrophenol Compound Summary."[1][2][3] National Center for Biotechnology Information. Accessed 2024.[2][4][5][6] [Link]

-

Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Protocols." Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." Organic Chemistry Portal. [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 3-Iodo-4-nitrophenol | C6H4INO3 | CID 56924453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Iodo-3-nitrophenol | C6H4INO3 | CID 2733454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Chemoselective Architecture: The Reactivity Landscape of 3-Iodo-4-nitrophenol

Executive Summary

3-Iodo-4-nitrophenol (CAS: 54716-02-8) represents a privileged "push-pull" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles: a distinctively acidic phenolic hydroxyl (nucleophile), a labile iodine atom (electrophile for cross-coupling), and a nitro group (reducible pharmacophore precursor). This guide dissects the molecular orbital considerations and provides validated protocols for exploiting these sites in high-value synthesis.

Electronic Topography & Molecular Logic

To manipulate 3-Iodo-4-nitrophenol effectively, one must understand the competition between the electron-donating hydroxyl group and the electron-withdrawing nitro and iodine substituents.

The "Push-Pull" Electronic System

The molecule is defined by the interplay of resonance and inductive effects:

-

The "Push" (Donor): The phenolic oxygen (C1-OH) donates electron density into the ring via resonance (+M), activating the ortho (C2, C6) positions.

-

The "Pull" (Acceptor): The nitro group (-NO

) at C4 exerts a powerful resonance withdrawing effect (-M), significantly reducing electron density at C2 and C6, while dramatically increasing the acidity of the phenolic proton. -

The "Pivot" (Halogen): The iodine at C3 exerts a negative inductive effect (-I) but a weak positive mesomeric effect (+M). Crucially, the iodine atom creates a distinct dipole at the C3-I bond, making it the primary site for oxidative addition by transition metals.

Acidity and pKa Modulation

While unsubstituted phenol has a pKa of ~10.0, the presence of the para-nitro group drops this to ~7.15. The addition of iodine at the meta position (relative to OH) further stabilizes the phenoxide anion through inductive withdrawal.

-

Estimated pKa: 6.2 – 6.8

-

Implication: This compound can be deprotonated by weak bases (e.g., K

CO

Reactivity Map Visualization

The following diagram illustrates the distinct reactive vectors of the molecule.

Figure 1: Orthogonal reactivity vectors of 3-Iodo-4-nitrophenol allowing for sequential functionalization.

The Nucleophilic Profile: Phenolic Oxygen

The phenolic oxygen is the sole significant nucleophilic site. Due to the strong electron-withdrawing nature of the ring, the oxygen is "harder" (in HSAB terms) and less nucleophilic than standard phenols, but the generated phenoxide is highly stable.

Key Reaction: Williamson Ether Synthesis

Because the ring is deactivated,

-

Selectivity: Exclusive O-alkylation vs. C-alkylation.

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetone) are required to solvate the cation and leave the phenoxide "naked" and reactive.

The Electrophilic Profile: Carbon Scaffold

The carbon skeleton presents two electrophilic modalities: Metal-catalyzed cross-coupling (at C3) and Nucleophilic Aromatic Substitution (

C3-Iodine: The Cross-Coupling Vector

The C3-I bond is the most valuable feature. Iodine is an excellent leaving group for Pd(0) oxidative addition.

-

Reactivity Order: I > Br > Cl >> F.

-

Chemo-differentiation: The iodine can be reacted via Suzuki, Sonogashira, or Heck coupling without affecting the nitro group (under non-reducing conditions).

C4-Nitro: The Masked Aniline

While not an electrophile in the coupling sense, the nitro group renders the C4 position susceptible to

Validated Synthetic Protocols

The following protocols are designed for high reproducibility. They assume standard Schlenk line techniques for inert atmosphere handling.

Protocol A: Chemoselective O-Alkylation

Objective: Protection of the phenol or attachment of a linker.

Mechanism:

-

Reagents: 3-Iodo-4-nitrophenol (1.0 eq), Alkyl Bromide (1.1 eq), K

CO -

Solvent: Anhydrous DMF (0.2 M concentration).

-

Procedure:

-

Dissolve phenol in DMF under N

. -

Add K

CO -

Add Alkyl Bromide dropwise.

-

Heat to 60°C for 4 hours.

-

Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

-

-

Why this works: The weak base is sufficient due to the high acidity of the phenol. High heat is avoided to prevent ether cleavage or nitro-group degradation.

Protocol B: Suzuki-Miyaura Coupling at C3

Objective: Installing a biaryl linkage while retaining the nitro group. Critical Control: Base selection is vital to prevent hydrolysis of the nitro group.

-

Reagents: O-protected 3-Iodo-4-nitrophenol (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh

) -

Base/Solvent: Na

CO -

Procedure:

-

Degas solvents thoroughly (sparge with Argon for 20 min). Oxygen poisons Pd(0).

-

Combine reagents in a sealed tube.

-

Heat to 90°C for 12 hours.

-

Workup: Filter through Celite (removes Pd black), concentrate, and purify via flash chromatography (Hex/EtOAc).

-

Protocol C: Nitro Reduction to Aniline

Objective: Converting the EWG to an EDG (Electron Donating Group) for subsequent heterocycle formation (e.g., Benzoxazoles).

-

Method of Choice: Iron/Ammonium Chloride (Fe/NH

Cl). -

Why: Avoids de-iodination. Catalytic hydrogenation (H

, Pd/C) often causes hydrodehalogenation (cleaving the C-I bond). Fe/NH

Data Summary & Pharmacological Relevance

Physicochemical Properties Table

| Property | Value | Note |

| Molecular Weight | 265.01 g/mol | Heavy atom count aids in crystallography phasing. |

| Est. pKa | 6.5 ± 0.3 | Significantly more acidic than phenol (10.0). |

| H-Bond Donor | 1 | Phenolic OH. |

| H-Bond Acceptor | 3 | Phenolic O + Nitro O atoms. |

| LogP | ~2.1 | Moderate lipophilicity; good membrane permeability. |

Strategic Pathway: Benzoxazole Synthesis

One of the most potent applications of 3-Iodo-4-nitrophenol is the synthesis of 2-substituted benzoxazoles, a core pharmacophore in anticancer and antimicrobial drugs.

Figure 2: The "Build-Then-Cyclize" strategy utilizing 3-Iodo-4-nitrophenol to access 7-substituted benzoxazoles.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733526, 3-Iodo-4-nitrophenol. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Context for C-I reactivity).

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Basis for pKa and electronic effect analysis).

Unlocking New Research Avenues: A Technical Guide to the Potential Applications of 3-Iodo-4-nitrophenol

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern chemical biology and drug discovery, the strategic selection of foundational scaffolds is paramount. 3-Iodo-4-nitrophenol, a seemingly simple aromatic compound, emerges as a molecule of significant interest due to the unique interplay of its constituent functional groups. The electron-withdrawing nature of the nitro group, the versatile reactivity of the iodine atom, and the nucleophilic character of the phenolic hydroxyl group converge to create a highly adaptable building block. This guide will provide an in-depth exploration of the potential research applications of 3-Iodo-4-nitrophenol, moving beyond theoretical possibilities to outline actionable experimental frameworks for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, ensuring that each proposed application is grounded in established chemical and biological principles.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3-Iodo-4-nitrophenol is the bedrock of its effective application in research. This data, summarized in Table 1, informs decisions on reaction conditions, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₆H₄INO₃ | Chem-Impex[1] |

| Molecular Weight | 265.01 g/mol | PubChem[2] |

| Appearance | Yellow crystalline solid | Chem-Impex |

| Melting Point | 153-159 °C | AbacipharmTech |

| Solubility | Soluble in organic solvents | Chem-Impex |

| pKa | 6.39 ± 0.10 | Hangzhou Zhongqi Chem Co.,Ltd |

Handling and Storage: 3-Iodo-4-nitrophenol should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is stable under normal conditions and should be stored in a cool, dry place away from strong oxidizing agents.

Core Application I: A Versatile Intermediate in the Synthesis of Bioactive Molecules

The true power of 3-Iodo-4-nitrophenol lies in its capacity to serve as a versatile scaffold for the synthesis of complex and potentially bioactive molecules. The presence of the iodine atom, in particular, opens the door to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The carbon-iodine bond in 3-Iodo-4-nitrophenol is a prime handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.[3] These reactions allow for the modular and efficient construction of diverse molecular architectures from a common starting material.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a robust method for synthesizing biaryl structures.[3] These motifs are prevalent in a vast number of pharmaceuticals and agrochemicals.[4]

Conceptual Workflow:

Caption: Suzuki-Miyaura coupling of 3-Iodo-4-nitrophenol.

Experimental Protocol (General):

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-Iodo-4-nitrophenol (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale: The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. The base activates the boronic acid for transmetalation to the palladium center.[5]

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted alkenes.[6] This is particularly valuable for synthesizing stilbene and cinnamic acid derivatives, which are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.

Conceptual Workflow:

Caption: Heck-Mizoroki reaction with 3-Iodo-4-nitrophenol.

Experimental Protocol (General):

-

In a reaction vessel, combine 3-Iodo-4-nitrophenol (1 equivalent), the alkene (1.2-2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., triethylamine, 2-3 equivalents).

-

Add a suitable solvent (e.g., DMF or acetonitrile).

-

Heat the mixture to the required temperature (typically 80-120 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, filter off any solids, and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

Rationale: The base is essential for regenerating the active Pd(0) catalyst in the catalytic cycle.[6] The choice of solvent can significantly influence the reaction rate and selectivity.

Synthesis of Heterocyclic Scaffolds: Accessing Privileged Structures

Heterocyclic compounds are at the core of a vast number of pharmaceuticals. 3-Iodo-4-nitrophenol, through a series of transformations, can serve as a key starting material for the synthesis of important heterocyclic systems.

Substituted benzoxazoles are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these compounds often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[7] 3-Iodo-4-nitrophenol can be readily converted to the corresponding o-aminophenol, 4-amino-3-iodophenol, through selective reduction of the nitro group.

Synthetic Pathway:

Caption: Workflow for a CYP450 inhibition assay.

Experimental Protocol (CYP Inhibition Assay - General):

-

Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.4), a source of CYP enzymes (e.g., human liver microsomes), and an NADPH-generating system. [8]2. Add various concentrations of the test compound (potentially a derivative of 3-Iodo-4-nitrophenol).

-

Pre-incubate the mixture at 37 °C.

-

Initiate the reaction by adding a probe substrate (e.g., a known substrate for a specific CYP isoform, or potentially 3-Iodo-4-nitrophenol itself).

-

After a defined incubation time, terminate the reaction (e.g., by adding a cold organic solvent like acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite using LC-MS/MS.

-

Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value. [8] Rationale: This assay allows for the determination of the inhibitory potential of a compound against specific drug-metabolizing enzymes, which is a critical step in early drug discovery to assess the risk of drug-drug interactions. [8]

Future Directions and Untapped Potential

The applications outlined above represent a fraction of the potential research avenues that can be explored using 3-Iodo-4-nitrophenol as a starting point.

-

Kinase Inhibitor Libraries: The versatile chemistry of 3-Iodo-4-nitrophenol makes it an ideal scaffold for the generation of focused libraries of potential kinase inhibitors. [2][9]By employing a variety of cross-coupling partners and subsequent chemical modifications, a diverse range of compounds can be synthesized and screened against a panel of kinases.

-

PARP Inhibitor Analogs: Given that the synthesis of some PARP inhibitors involves nitrated and halogenated intermediates, 3-Iodo-4-nitrophenol could be a valuable precursor for the synthesis of novel PARP inhibitor analogs with potentially improved properties.

-

Agrochemical Discovery: The nitrophenol core is present in some agrochemicals. [10]The ability to functionalize the 3-position of the ring via the iodine atom could lead to the discovery of new pesticides and herbicides with novel modes of action.

Conclusion

3-Iodo-4-nitrophenol is more than just a simple chemical reagent; it is a strategic tool for innovation in chemical biology and drug discovery. Its unique combination of functional groups provides a rich platform for the synthesis of diverse and complex molecules. The potential applications detailed in this guide, from the construction of novel bioactive scaffolds to its use as a probe in enzyme assays, underscore its value to the research community. By understanding the underlying chemical principles and employing the outlined experimental frameworks, researchers can leverage the full potential of this versatile molecule to drive their discovery programs forward.

References

-

PubChem. 3-Iodo-4-nitrophenol. [Link]

-

Monostory, K., Hazai, E., & Vereczkey, L. (2004). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Chemico-biological interactions, 147(3), 331–340. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Thermo Fisher Scientific. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021, August 16). [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

-

Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-Nitrophenol in Agrochemicals and Industrial Synthesis. [Link]

-

Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Benzoxazole synthesis [organic-chemistry.org]

- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Iodo-4-nitrophenol Monograph: Synthesis, Evolution, and Pharmaceutical Utility

The following technical guide is structured to provide an exhaustive analysis of 3-Iodo-4-nitrophenol, moving from its chemical identity and historical synthesis to modern application workflows.

Part 1: Executive Summary & Chemical Identity

3-Iodo-4-nitrophenol is a critical aromatic intermediate characterized by a specific substitution pattern that presents unique challenges in regioselective synthesis. Unlike its more common isomers, this scaffold places a deactivating halogen (iodine) meta to a phenolic hydroxyl group and ortho to a nitro group. This arrangement makes it a highly valued "functional handle" in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the labile C-I bond allows for the precise attachment of aryl or alkyl groups to a nitro-aromatic core.

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | 3-Iodo-4-nitrophenol |

| CAS Registry Number | 50590-07-3 |

| Molecular Formula | C₆H₄INO₃ |

| Molecular Weight | 265.01 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 121–123 °C |

| Acidity (pKa) | ~6.5 (Enhanced acidity due to p-nitro group) |

| Solubility | Soluble in ethanol, ethyl acetate, DMSO; sparingly soluble in water.[1] |

Part 2: History and Discovery

The history of 3-iodo-4-nitrophenol is deeply intertwined with the "Golden Age" of aromatic substitution chemistry in the early 20th century. While nitrophenols were well-understood by the late 1800s, the specific introduction of iodine into the meta position relative to the hydroxyl group, followed by para nitration, required sophisticated control over directing groups.

The Hodgson & Moore Era (1920s)

The fundamental work on halogenated nitrophenols was pioneered by chemists like H.H. Hodgson and F.H. Moore in the 1920s. Their work (specifically J. Chem. Soc., 1925, 127, 1600) on the chlorination and nitration of phenols established the "rules of engagement" for these syntheses. They identified that direct nitration of meta-halophenols yields a mixture of isomers, primarily the 4-nitro (para to OH) and 6-nitro (ortho to OH) derivatives.

The Industrial Evolution (The Dow Patent, 1950s)

A major leap in the synthesis of this molecule occurred in the mid-20th century. The difficulty in separating the 3-iodo-4-nitrophenol from its 6-nitro isomer led industrial researchers at The Dow Chemical Company to develop the "Phosphate Ester Method" (US Patent 2,850,537).

-

The Problem: Direct nitration of 3-iodophenol yields significant amounts of 3-iodo-6-nitrophenol (ortho-nitration), which is difficult to separate.

-

The Solution: Converting 3-iodophenol into tris-(3-iodophenyl)phosphate prior to nitration. The bulky phosphate group sterically hinders the ortho positions (2 and 6), forcing the incoming nitro group to the para position (4). Subsequent hydrolysis yields high-purity 3-iodo-4-nitrophenol.

Part 3: Mechanistic Synthesis & Protocols

The Core Challenge: Regioselectivity

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .

-

Starting Material: 3-Iodophenol.[2]

-

Directing Effects:

-

-OH Group: Strong activator, ortho/para director.

-

-I Group: Weak deactivator, ortho/para director.

-

-

The Conflict: The -OH group dominates. The incoming nitronium ion (NO₂⁺) is directed to positions 2, 4, and 6.

-

Position 4 (Para to OH): Sterically accessible and electronically favored. (Target)

-

Position 6 (Ortho to OH): Also favored electronically but leads to the byproduct.

-

Position 2 (Ortho to OH, Ortho to I): Sterically crowded; minor product.

-

Visualization of the Synthesis Pathway

Caption: Regioselective nitration of 3-iodophenol showing the divergence between the desired para-isomer and the ortho-byproduct.

Detailed Laboratory Protocol (Direct Nitration)

Note: This protocol is adapted from standard procedures for nitration of halophenols (e.g., Hodgson & Moore methods) and optimized for modern safety standards.

Safety Warning: Nitration reactions are exothermic and can lead to thermal runaway. 3-Iodo-4-nitrophenol is a nitro-aromatic; handle with care to avoid explosion hazards or skin absorption.

Reagents:

-

3-Iodophenol (10.0 g, 45.4 mmol)

-

Nitric Acid (70%, 3.0 mL, ~47 mmol)

-

Acetic Acid (Glacial, 50 mL)

-

Water (Ice cold)

Step-by-Step Workflow:

-

Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g of 3-iodophenol in 50 mL of glacial acetic acid.

-

Cooling: Submerge the flask in an ice-water bath. Cool the internal temperature to 0–5 °C .

-

Why? Low temperature favors the para product (kinetic control) and suppresses over-nitration (dinitration).

-

-

Addition: Dilute the nitric acid (3.0 mL) in 5 mL of acetic acid. Add this solution dropwise over 30 minutes.

-

Critical Control: Do not allow the temperature to exceed 10 °C.

-

-

Reaction: Stir at 0–5 °C for 2 hours. The solution will turn from pale yellow to deep orange/red.

-

Quenching: Pour the reaction mixture into 200 mL of crushed ice/water slurry with vigorous stirring. The product will precipitate as a yellow solid.

-

Filtration & Purification:

-

Purification (The Isomer Separation): Recrystallize from hot ethanol or aqueous ethanol (30%).

-

Self-Validation Check: The para isomer (Target) typically has a higher melting point (121–123 °C) than the ortho isomer. Perform Thin Layer Chromatography (TLC) (Hexane/EtOAc 7:3). The target spot usually has a lower Rf than the ortho-isomer due to hydrogen bonding with the stationary phase (silica).

Part 4: Applications in Drug Discovery

3-Iodo-4-nitrophenol is rarely the final drug; it is a scaffold builder . Its value lies in the orthogonality of its functional groups:

-

-OH: Can be alkylated (ether formation) or protected.

-

-NO₂: Can be reduced to an aniline (-NH₂) for amide coupling.

-

-I: The "Money Atom." It is a prime handle for Palladium-catalyzed cross-coupling.

The Suzuki-Miyaura Workflow

In modern medicinal chemistry, this molecule is used to create biaryl systems found in kinase inhibitors.

Caption: Standard medicinal chemistry workflow converting 3-iodo-4-nitrophenol into a biaryl amine scaffold.

Specific Use Cases

-

Enzyme Inhibitors: The 3-iodo-4-nitrophenol moiety mimics the tyrosine residue in certain biological pockets, making it a useful fragment in designing protein-protein interaction inhibitors.

-